(2,6-diphenylphenyl) 2-chloropropanoate
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Overview
Description
(2,6-diphenylphenyl) 2-chloropropanoate is an organic compound with the molecular formula C21H17ClO2. It is known for its unique structural properties, which include a chloropropanoate group attached to a diphenylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diphenylphenyl) 2-chloropropanoate typically involves the esterification of 2,6-diphenylphenol with 2-chloropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(2,6-diphenylphenyl) 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoate group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted derivatives, carboxylic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,6-diphenylphenyl) 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-diphenylphenyl) 2-chloropropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2-chloropropanoate
- (4’-phenyl)phenyl 2-chloropropanoate
- 2-chloropropionic acid
Uniqueness
(2,6-diphenylphenyl) 2-chloropropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
887759-74-2 |
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Molecular Formula |
C21H17ClO2 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(2,6-diphenylphenyl) 2-chloropropanoate |
InChI |
InChI=1S/C21H17ClO2/c1-15(22)21(23)24-20-18(16-9-4-2-5-10-16)13-8-14-19(20)17-11-6-3-7-12-17/h2-15H,1H3 |
InChI Key |
GNRGQFRBXBWYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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